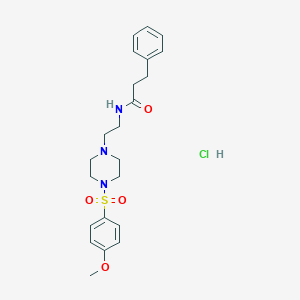

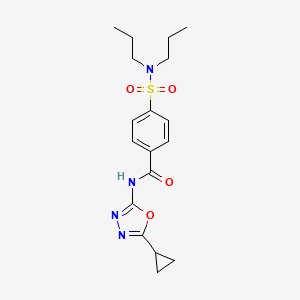

![molecular formula C8H8N4O2S B3003096 5-[4-(methylsulfonyl)phenyl]-2H-tetrazole CAS No. 441054-54-2](/img/structure/B3003096.png)

5-[4-(methylsulfonyl)phenyl]-2H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

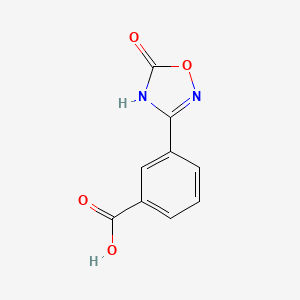

“5-[4-(methylsulfonyl)phenyl]-2H-tetrazole” is a chemical compound with the molecular formula C8H8N4O2S . It is also known as "methyl 4-(1H-tetraazol-5-yl)phenyl sulfone" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A method for the preparation of 1-substituted 5-arylsulfanyltetrazoles was proposed. The oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole by hydrogen peroxide in acetic acid can yield 5-[(4-methyl-phenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole .Molecular Structure Analysis

The molecular structure of “5-[4-(methylsulfonyl)phenyl]-2H-tetrazole” consists of a tetrazole ring attached to a phenyl ring which is substituted with a methylsulfonyl group .Wissenschaftliche Forschungsanwendungen

Application in Perovskite Light-Emitting Diodes (PeLEDs)

The compound has been used in the development of highly stable perovskite light-emitting diodes (PeLEDs) . PeLEDs show strong promise for a new generation of light sources. The compound contributes to the stability of these devices, which is a significant challenge towards their commercial applications .

Antibacterial Activity

The compound has shown emergent antibacterial activity . It has been synthesized as derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity . These molecules have displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Hybrid Antimicrobials

The compound has been used in the development of hybrid antimicrobials . These are therapeutic strategies that combine the effect of two or more agents . The compound has been used in conjunction with a cell-penetrating peptide to create a complex with distinctive antibacterial behavior .

Cyclooxygenase (COX) Inhibition

The compound has been used in in vitro cyclooxygenase (COX) inhibition assays . COX enzymes play a key role in the formation of prostanoids, including prostaglandins, prostacyclin and thromboxane, which are mediators and have a variety of strong physiological effects.

Decreasing Cardiovascular Side Effects of Selective COX-2 Inhibitors

The compound has been used in the development of selective COX-2 inhibitors . The insertion of a nitric oxide releasing group (oxime) can offer a method to decrease the cardiovascular side effects of these inhibitors .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(4-methylsulfonylphenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c1-15(13,14)7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQGKDWSIRANDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

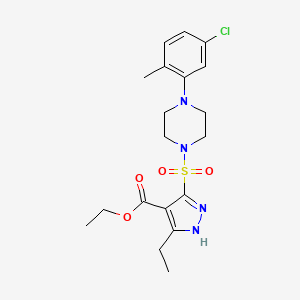

![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)

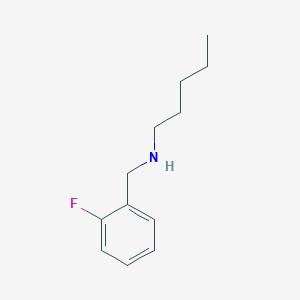

![[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3003026.png)

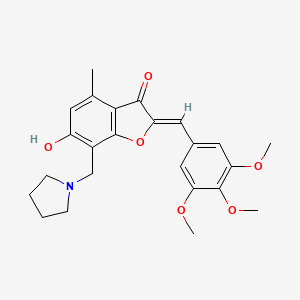

![1-(2-Ethylphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B3003027.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3003033.png)